Alk5-IN-30 is a chemical compound recognized as a selective inhibitor of the transforming growth factor beta receptor type 1 kinase, also known as activin receptor-like kinase 5. This receptor is integral to the transforming growth factor beta signaling pathway, which influences various cellular processes, including cell growth, differentiation, and apoptosis. Alk5-IN-30 has attracted significant attention for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders .
Alk5-IN-30 is classified under the category of small molecule inhibitors targeting the transforming growth factor beta signaling pathway. It belongs to a novel class of 4-pyridinoxy-2-anilinopyridine-based compounds designed to inhibit the activity of activin receptor-like kinase 5. The compound's development is part of ongoing research aimed at identifying effective therapeutic agents for conditions associated with dysregulated transforming growth factor beta signaling .
The synthesis of Alk5-IN-30 involves multiple steps, typically initiated by creating key intermediates through condensation reactions involving aromatic aldehydes and amines. The following outlines the general synthetic route:
Alk5-IN-30's molecular structure features a complex arrangement that includes a pyridinoxy group and an anilinopyridine backbone. The specific arrangement of atoms contributes to its inhibitory effects on activin receptor-like kinase 5. Key structural data includes:
Alk5-IN-30 can undergo several chemical reactions, including:
Alk5-IN-30 exerts its pharmacological effects by inhibiting the transforming growth factor beta receptor type 1 kinase (activin receptor-like kinase 5). This inhibition prevents downstream phosphorylation of signaling molecules such as mothers against decapentaplegic homolog 2 and mothers against decapentaplegic homolog 3. Consequently, this blockade modulates cellular processes like proliferation, differentiation, and apoptosis—making Alk5-IN-30 a valuable tool for studying the transforming growth factor beta signaling pathway's role in various diseases .
Alk5-IN-30 exhibits several notable physical and chemical properties:
Relevant data from analyses indicate that Alk5-IN-30 maintains its potency across various formulations, making it suitable for laboratory applications .
Alk5-IN-30 has potential applications in various scientific fields:
Research continues to explore its efficacy in preclinical models, providing insights into its therapeutic potential across multiple disease states .
ALK5 inhibitors such as Alk5-IN-30 exert their effects through competitive occupation of the ATP-binding pocket within the kinase domain. This prevents ATP-dependent autophosphorylation of ALK5, a prerequisite for downstream signal transduction. Structural analyses reveal that Alk5-IN-30 forms critical hydrogen bonds with residues in the hinge region (e.g., His283) and hydrophobic interactions with the gatekeeper residue Thr284. The 3,4,5-trimethoxyphenyl group enhances binding affinity by filling a deep hydrophobic pocket adjacent to the ATP site, as observed in related inhibitors like IN-1130 [4] [8].
Kinetic studies demonstrate mixed-type inhibition, indicating that Alk5-IN-30 binds both free ALK5 and ALK5-TβRII complexes. This dual binding mode distinguishes it from canonical ATP-competitive inhibitors and may contribute to sustained pathway suppression [8].
Table 1: Key Binding Interactions of Alk5-IN-30 in the ALK5 Kinase Domain
Structural Element | Interaction Type | Biological Consequence |
---|---|---|
His283 (hinge region) | Hydrogen bonding | Stabilizes inhibitor positioning |
Thr284 (gatekeeper) | Hydrophobic packing | Prevents kinase activation |
Hydrophobic pocket | Van der Waals forces | Enhances binding specificity |
L45 loop | Allosteric influence | Modulates Smad specificity |
Achieving selectivity among TGF-β receptor isoforms hinges on exploiting structural variations in the ATP-binding pockets:
Selectivity profiling against 27 kinases confirms >100-fold selectivity for ALK5 over ALK1/2/3, positioning Alk5-IN-30 as a superior tool for dissecting TGF-β-specific signaling [4] [8].
Beyond ATP-site occupation, Alk5-IN-30 disrupts TGF-β receptor oligomerization. Biochemical assays reveal that inhibitor-bound ALK5 adopts a conformation that sterically hinders its association with TβRII. This allosteric effect prevents formation of the active tetrameric complex (2×ALK5 + 2×TβRII), thereby blocking ligand-independent transphosphorylation [7] [10].
Notably, Alk5-IN-30 reduces endoglin recruitment in endothelial cells, impairing amplification of pro-angiogenic signals. This distinguishes it from neutral ALK5 antibodies and suggests broader applicability in fibrotic and vascular pathologies [2] [5].
ALK5 canonically phosphorylates Smad2/3, but Alk5-IN-30 unveils unexpected crosstalk with BMP-specific Smads:
Table 2: Pathway-Specific Effects of ALK5 Inhibition
Signaling Pathway | Phospho-Smad Target | ALK5 Dependence | Functional Outcome |
---|---|---|---|
Canonical TGF-β | Smad2/3 | Direct (ALK5 kinase) | Fibrosis/proliferation suppression |
Non-canonical TGF-β | Smad1/5 | Indirect (ALK5-ALK2/3 complex) | Inhibition of EMT/migration |
BMP | Smad1/5/8 | None (resistant to Alk5-IN-30) | Unaffected osteogenesis |
This dual-pathway inhibition explains Alk5-IN-30’s efficacy in blocking TGF-β-mediated epithelial-mesenchymal transition (EMT) and anchorage-independent growth—phenotypes resistant to selective Smad2/3 inhibitors [7].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3